![molecular formula C16H13N5O5 B13514375 1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]triazole-4-carboxylic acid](/img/structure/B13514375.png)
1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]triazole-4-carboxylic acid: is a mouthful, but let’s break it down. Its IUPAC name is 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline-4-carboxylic acid . The compound’s chemical formula is C₁₄H₁₂N₂O₅ , and its molecular weight is approximately 288.26 g/mol
準備方法
Synthetic Routes: The synthetic routes to prepare this compound involve multistep processes. While I don’t have specific details for this exact compound, similar isoindole derivatives are often synthesized through cyclization reactions, followed by functional group modifications. These reactions may include amide formation, esterification, or amidation.
Industrial Production: Industrial-scale production methods typically optimize yield and efficiency. Researchers might employ microwave-assisted or flow chemistry techniques to enhance productivity. detailed industrial protocols for this specific compound would require further investigation.
化学反応の分析
Reactivity:
Oxidation and Reduction: Isoindole derivatives can undergo oxidation (e.g., using strong oxidants like KMnO₄) or reduction (e.g., with hydrazine) to yield various products.
Substitution Reactions: Nucleophilic substitution at the carboxylic acid group or other reactive sites can lead to diverse derivatives.
Cyclization: The triazole ring in this compound can participate in cyclization reactions.
Oxidation: KMnO₄, H₂O₂, or other oxidants.
Reduction: Hydrazine, NaBH₄, or LiAlH₄.
Substitution: Ammonium salts, alkyl halides, or acyl chlorides.
Cyclization: Acidic or basic conditions.
Major Products: The specific products formed depend on the reaction conditions and substituents. For example, cyclization might yield fused heterocycles or open-chain derivatives.
科学的研究の応用
Researchers explore this compound’s potential in:
Medicinal Chemistry: Investigating its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial effects.
Materials Science: Developing functional materials based on its structure.
Organic Synthesis: Using it as a building block for more complex molecules.
作用機序
The exact mechanism remains elusive, but it likely involves interactions with cellular targets. Further studies are needed to elucidate its mode of action.
類似化合物との比較
While I don’t have a direct list of similar compounds, we can compare it to related isoindole derivatives. Its uniqueness lies in the combination of the triazole ring and the isoindole core.
特性
分子式 |
C16H13N5O5 |
|---|---|
分子量 |
355.30 g/mol |
IUPAC名 |
1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C16H13N5O5/c22-13-5-4-12(14(23)17-13)20-6-9-8(15(20)24)2-1-3-11(9)21-7-10(16(25)26)18-19-21/h1-3,7,12H,4-6H2,(H,25,26)(H,17,22,23) |
InChIキー |
SKXABAPPSUSWEK-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N4C=C(N=N4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13514294.png)
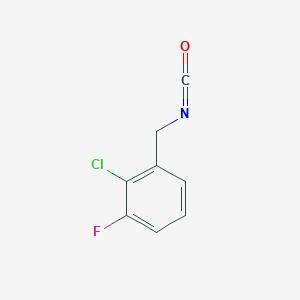
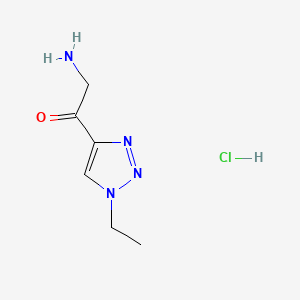
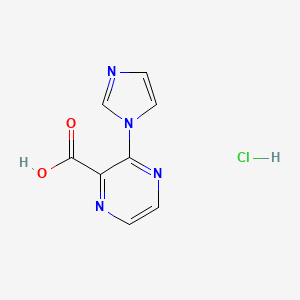
![rac-1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propan-1-one hydrochloride, trans](/img/structure/B13514313.png)

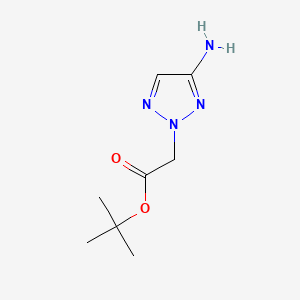
![(Cyclobutylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine](/img/structure/B13514337.png)

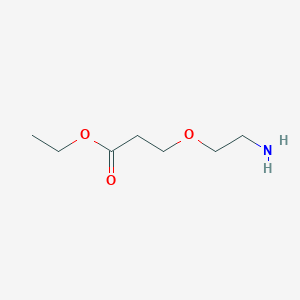
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid](/img/structure/B13514362.png)
![4-Methyl-1,3,8-triazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid hydrochloride](/img/structure/B13514372.png)
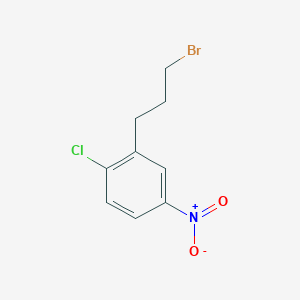
![[6-(Dimethylphosphoryl)pyridin-3-yl]methanamine](/img/structure/B13514380.png)
